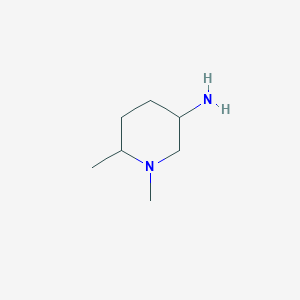
1,6-Dimethyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-3-piperidinamine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids
Preparation Methods
The synthesis of 1,6-Dimethyl-3-piperidinamine involves several routes. One common method is the hydrogenation of pyridine derivatives using catalysts such as molybdenum disulfide . Another approach involves the resolution of racemic mixtures to obtain optically pure compounds . Industrial production often employs continuous-flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
1,6-Dimethyl-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dimethyl-3-piperidinamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-piperidinamine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity. The pathways involved often include neurotransmitter systems, making it relevant for neurological research .
Comparison with Similar Compounds
1,6-Dimethyl-3-piperidinamine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, widely used in organic synthesis.
2,6-Dimethylpiperidine: Another derivative with similar applications but different reactivity.
3-Piperidinamine: A simpler amine derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential biological activity .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
LTXJSFOJLSNNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















